7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound “7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a heterocyclic molecule combining a tetrahydroquinazoline-dione core with a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and a 3-methylbutyl side chain. The 4-fluorophenyl substituent enhances lipophilicity and may improve pharmacokinetic properties, such as membrane permeability and metabolic resistance. The 3-methylbutyl chain likely increases solubility in nonpolar environments, influencing binding interactions.
Properties
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-12(2)9-10-26-20(27)16-8-5-14(11-17(16)23-21(26)28)19-24-18(25-29-19)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJLTEIWEVZBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl group increases logP compared to non-halogenated analogues, while the 3-methylbutyl chain further elevates hydrophobicity. This contrasts with the polar propionic acid group in “3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid” .
- Solubility : The tetrahydroquinazoline-dione core may reduce aqueous solubility relative to smaller heterocycles like triazoles, necessitating formulation adjustments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
